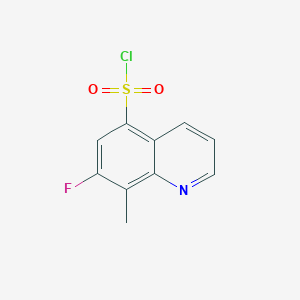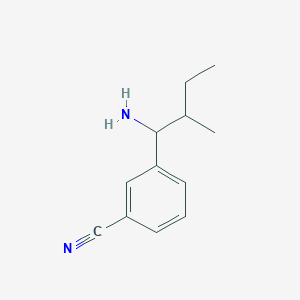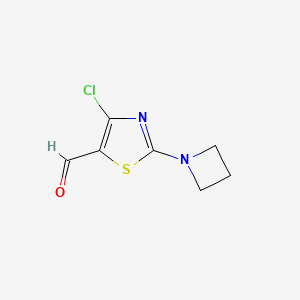
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both azetidine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to this molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the azetidine and thiazole rings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in various binding interactions, enhancing the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
4-Chloro-1,3-thiazole: A simpler thiazole derivative used in various chemical syntheses.
N-Substituted-3-chloro-2-azetidinone: These compounds have shown potential as anticonvulsant agents.
Uniqueness: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H7ClN2OS |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2OS/c8-6-5(4-11)12-7(9-6)10-2-1-3-10/h4H,1-3H2 |
Clé InChI |
FAUHIVIGASOHCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)

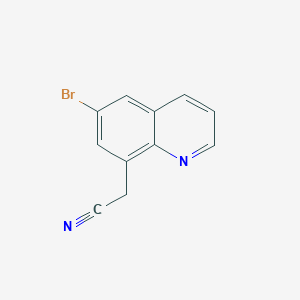
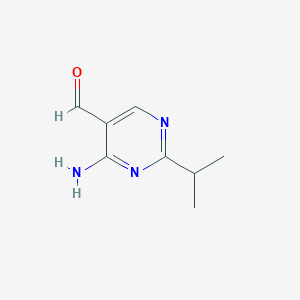
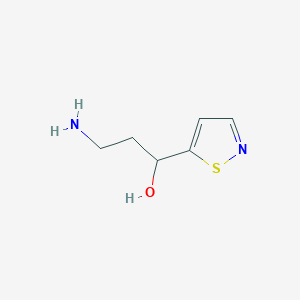
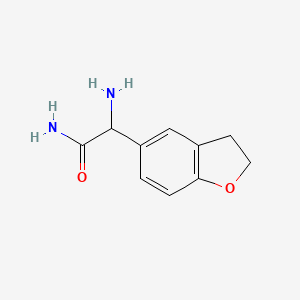
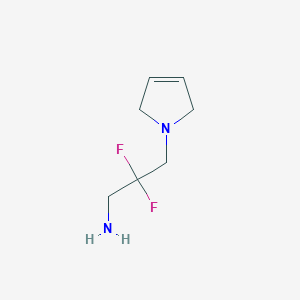
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
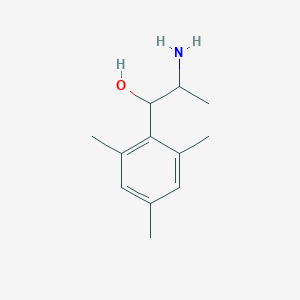

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
